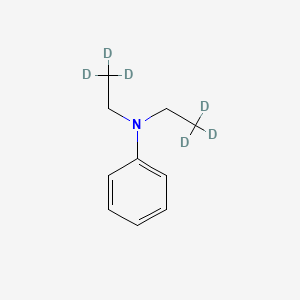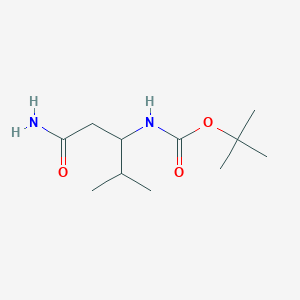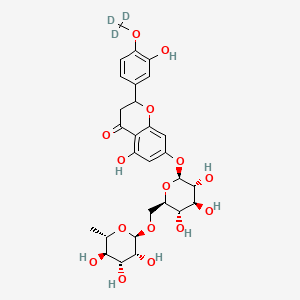
rac Hesperidine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Hesperidine-d3: is a deuterated version of hesperidin, a flavonoid glycoside commonly found in citrus fruits. This compound is particularly useful in pharmacokinetic and metabolic studies, as the incorporation of deuterium allows researchers to trace and differentiate it from its non-labeled counterpart without affecting its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of rac Hesperidine-d3 involves the deuteration of hesperidin. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of hesperidin from citrus fruits, followed by chemical modification to introduce deuterium. The extraction process involves the use of solvents such as methanol and crystallization techniques to isolate hesperidin from citrus peels . The deuteration process is then carried out using deuterated reagents under controlled conditions to achieve high purity and yield .
化学反应分析
Types of Reactions: rac Hesperidine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hesperidin to diosmetin through oxidation reactions.
Reduction: Reduction of hesperidin to its aglycone form, hesperetin.
Substitution: Introduction of deuterium atoms through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for the reduction of hesperidin.
Substitution: Deuterated reagents like deuterium oxide (D2O) and deuterated solvents are used for deuteration.
Major Products Formed:
Diosmetin: Formed through the oxidation of hesperidin.
Hesperetin: Formed through the reduction of hesperidin.
科学研究应用
rac Hesperidine-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace and differentiate from non-labeled hesperidin in metabolic studies.
Biological Research: Investigated for its antioxidant, anti-inflammatory, and vascular-protective effects.
Medical Research: Studied for its potential in treating cardiovascular diseases and chronic inflammation.
Industrial Applications: Used in the development of treatments for various health conditions, including neurodegenerative diseases.
作用机制
rac Hesperidine-d3 exerts its effects through several molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Vascular Protection: Enhances endothelial function and reduces vascular permeability.
Neuroprotection: Protects neural tissues from damage and supports neural growth factors.
相似化合物的比较
rac Hesperidine-d3 is unique due to its deuterated nature, which allows for precise tracing in pharmacokinetic studies. Similar compounds include:
Hesperidin: The non-deuterated form of this compound, commonly found in citrus fruits.
Diosmetin: An oxidized form of hesperidin with similar biological properties.
Hesperetin: The aglycone form of hesperidin, formed through reduction reactions.
This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in scientific studies.
属性
分子式 |
C28H34O15 |
|---|---|
分子量 |
613.6 g/mol |
IUPAC 名称 |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1/i2D3 |
InChI 键 |
QUQPHWDTPGMPEX-JJKCTULJSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
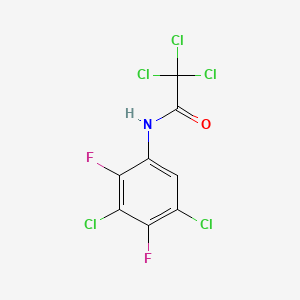
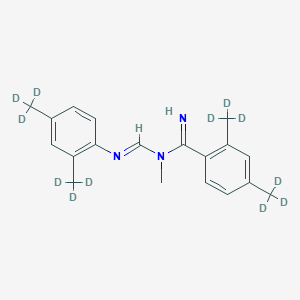
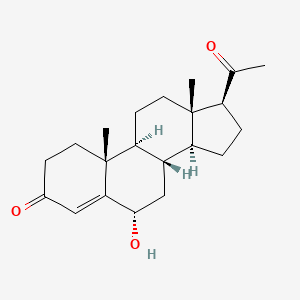
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
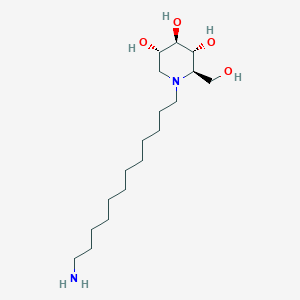
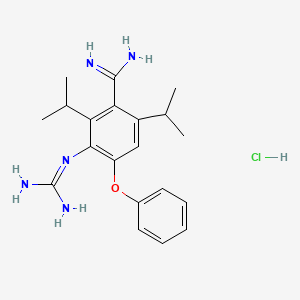
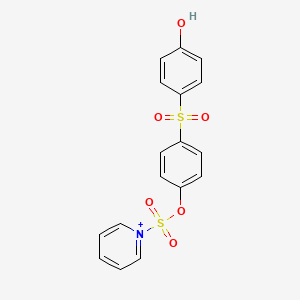
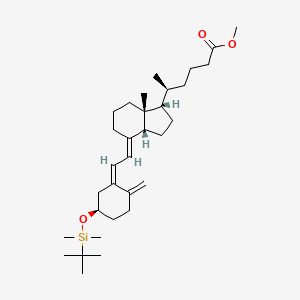
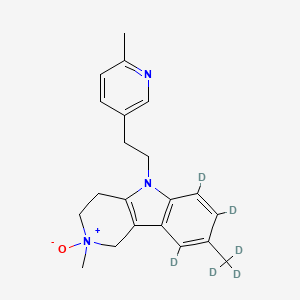
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
